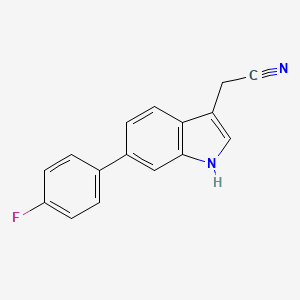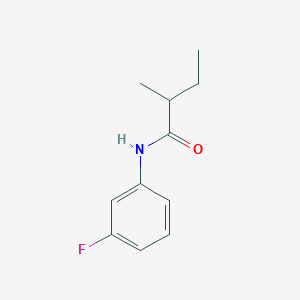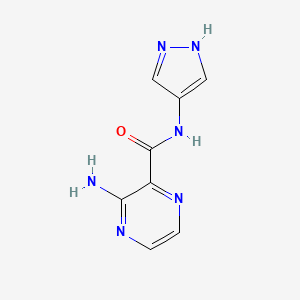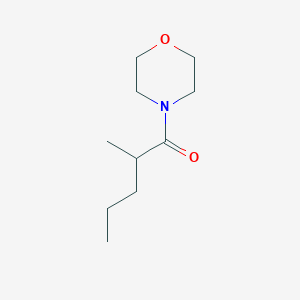
2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a member of the indole family of compounds and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis by activating certain signaling pathways within the cell.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the proliferation of cancer cells. It may also have anti-inflammatory and antioxidant properties, making it potentially useful in the treatment of other diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is its potential as an anticancer agent. It has been shown to be effective against several types of cancer cells, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, the compound is relatively expensive and difficult to synthesize, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on 2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile. One area of research is the development of more efficient synthesis methods, which could make the compound more accessible for large-scale studies. Another area of research is the identification of specific signaling pathways that are affected by the compound, which could lead to the development of more targeted treatments for cancer and other diseases. Additionally, further studies are needed to explore the potential side effects and toxicity of the compound, as well as its potential applications in other areas of medical research.
Méthodes De Synthèse
The synthesis of 2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 4-fluoroaniline with indole-3-acetonitrile in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile has been extensively studied for its potential applications in medical research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potentially effective treatment for various types of cancer.
Propriétés
IUPAC Name |
2-[6-(4-fluorophenyl)-1H-indol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-14-4-1-11(2-5-14)12-3-6-15-13(7-8-18)10-19-16(15)9-12/h1-6,9-10,19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFGPSRJCPAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=CN3)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)
![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)


![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)



![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)